molecular formula C17H18N4O4S B1664679 (2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 6165-03-0

(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B1664679
CAS RN: 6165-03-0
M. Wt: 374.4 g/mol
InChI Key: OMJRXFOHHLLDFR-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzylthioinosine is a broad-spectrum metabolic inhibitor. It acts by inhibiting glucose uptake, decreasing glycolysis and ATP concentration with minimal changes in ROS and mitochondrial respiration.

Scientific Research Applications

Solubility Studies

(2R,3R,4S,5R)-2-(6-Benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, along with related compounds, has been studied for its solubility in various solutions. Zhang et al. (2012) investigated the solubility of related substances in ethanol-water solutions, providing insights into their physical and chemical properties under different conditions (Zhang et al., 2012).

Corrosion Inhibition

The compound has been identified as a component in agarwood leaf extract and studied for its corrosion inhibition activity. Sin et al. (2017) demonstrated its effectiveness in protecting mild steel in hydrochloric acid solution, highlighting its potential industrial applications (Sin et al., 2017).

Glycosidase Inhibition

A derivative of the compound has been synthesized and tested for its glycosidase inhibitory activities. Popowycz et al. (2004) found it to be a selective inhibitor of α-mannosidase, which could have implications in medical research and therapeutic applications (Popowycz et al., 2004).

properties

CAS RN

6165-03-0

Product Name

(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H18N4O4S/c22-6-11-13(23)14(24)17(25-11)21-9-20-12-15(21)18-8-19-16(12)26-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,22-24H,6-7H2/t11-,13-,14-,17-/m1/s1

InChI Key

OMJRXFOHHLLDFR-LSCFUAHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-Benzylthioinosine;  6Benzylthioinosine;  6-BT;  6-Bn-thioinosine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 3
(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 4
(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 5
(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

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